

Application Notes and Protocols for Electrophysiological Studies with A-317491

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Compound of Interest

Compound Name: A-317491

Cat. No.: B1664225

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological properties of **A-317491**, a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. The provided protocols are intended to serve as a guide for researchers investigating the effects of **A-317491** in various experimental settings.

Introduction

A-317491 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of P2X3 and P2X2/3 receptors, which are ligand-gated ion channels activated by extracellular ATP. These receptors are predominantly expressed on sensory neurons and are critically involved in nociceptive signaling.^{[1][2][3]} **A-317491** exhibits high affinity and selectivity for these receptors, making it an ideal probe for dissecting their contribution to pain pathways.^{[1][2][3][4]}

Data Presentation

In Vitro Potency and Selectivity of A-317491

The following tables summarize the inhibitory activity of **A-317491** on recombinant human and rat P2X3 and P2X2/3 receptors, as well as its effects on native receptors in dorsal root ganglion (DRG) neurons.

Receptor	Species	Agonist	Assay Type	IC50 (nM)	Ki (nM)	Reference
P2X3	Human	α,β -meATP	Electrophysiology	97	17	[1][2]
P2X3	Human	ATP	Electrophysiology	99	4	[1]
P2X2/3	Human	α,β -meATP	Electrophysiology	169	20	[1]
P2X3	Rat	α,β -meATP	Ca ²⁺ Flux	-	22	[5]
P2X2/3	Rat	α,β -meATP	Ca ²⁺ Flux	-	92	[2][5]
Native P2X3-like	Rat DRG Neurons	α,β -meATP	Electrophysiology	15	-	[5]

α,β -meATP: α,β -methyleadenosine 5'-triphosphate, a stable ATP analog and potent agonist at P2X1 and P2X3 receptors.

In Vivo Efficacy of A-317491 in Pain Models

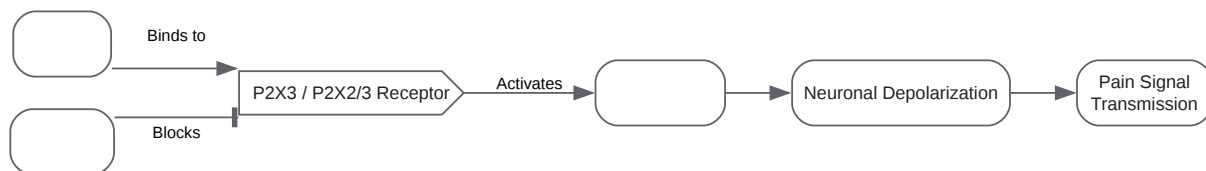
A-317491 has demonstrated significant analgesic effects in various animal models of chronic inflammatory and neuropathic pain.

Pain Model	Species	Route of Administration	Endpoint	ED50 (μmol/kg)	Reference
Chronic Constriction Injury (CCI)	Rat	Subcutaneous (s.c.)	Mechanical Allodynia	10	[1]
Chronic Constriction Injury (CCI)	Rat	Subcutaneous (s.c.)	Thermal Hyperalgesia	15	[1]
Complete Freund's Adjuvant (CFA)	Rat	Subcutaneous (s.c.)	Thermal Hyperalgesia	30	[1][3]
Formalin Test (Phase 2)	Rat	Intrathecal	Nocifensive Behaviors	10 (nmol)	[6]
L5/L6 Nerve Ligation	Rat	Intrathecal	Mechanical Allodynia	10 (nmol)	[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of A-317491

A-317491 acts as a competitive antagonist at P2X3 and P2X2/3 receptors, blocking the influx of cations (Na⁺ and Ca²⁺) that is normally triggered by the binding of ATP. This inhibition of ion flux prevents the depolarization of sensory neurons and the subsequent transmission of pain signals.

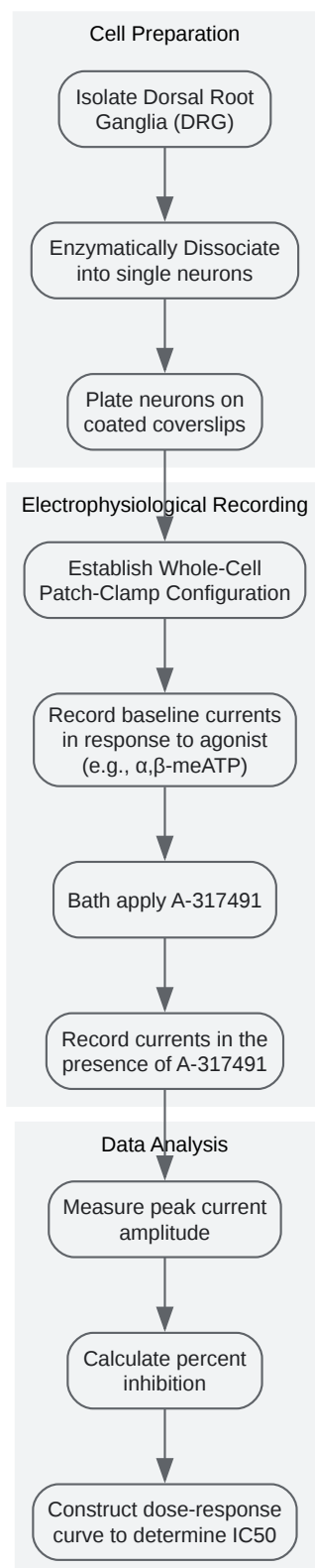


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Fig 1. A-317491 antagonism of P2X3/P2X2/3 receptors.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

The following diagram outlines the key steps involved in assessing the effect of **A-317491** on P2X3/P2X2/3 receptor currents in isolated DRG neurons.



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Fig 2. Workflow for patch-clamp analysis of **A-317491**.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured DRG Neurons

This protocol is designed to measure the inhibitory effect of **A-317491** on agonist-evoked currents in primary sensory neurons.

1. Cell Preparation:

- Isolate dorsal root ganglia from rats.
- Enzymatically dissociate the ganglia to obtain a single-cell suspension.
- Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 1-2 days.

2. Solutions:

- External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
- Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm.
- Agonist Stock: Prepare a 10 mM stock solution of α,β -methylene ATP in deionized water and store at -20°C.
- **A-317491** Stock: Prepare a 10 mM stock solution of **A-317491** in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

- Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 ml/min.

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Clamp the membrane potential at -60 mV.
- Apply the P2X agonist (e.g., 10 μM α,β-meATP) for 2-5 seconds to elicit a baseline inward current.
- After a washout period and recovery of the current, perfuse the chamber with the external solution containing **A-317491** for 2-5 minutes.
- Co-apply the agonist and **A-317491** and record the resulting current.
- Repeat for a range of **A-317491** concentrations to construct a dose-response curve.

4. Data Analysis:

- Measure the peak amplitude of the agonist-evoked currents in the absence and presence of **A-317491**.
- Calculate the percentage of inhibition for each concentration of **A-317491**.
- Fit the concentration-response data to a logistic function to determine the IC₅₀ value.

Protocol 2: In Vivo Extracellular Recording from Dorsal Horn Neurons

This protocol is for assessing the effect of systemically or spinally administered **A-317491** on the responses of spinal dorsal horn neurons to peripheral stimuli in an animal model of neuropathic pain.

1. Animal Model:

- Induce neuropathic pain in rats using the Chronic Constriction Injury (CCI) model.^[1] Allow 7-14 days for the development of neuropathic pain behaviors.

2. Surgical Procedure:

- Anesthetize the rat (e.g., with isoflurane).
- Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.
- Secure the animal in a stereotaxic frame to minimize movement.
- Maintain the animal's body temperature at 37°C.

3. Recording Procedure:

- Lower a tungsten microelectrode into the dorsal horn of the spinal cord.
- Identify wide dynamic range (WDR) neurons by their responses to both innocuous (brush) and noxious (pinch) mechanical stimuli applied to the receptive field on the ipsilateral hind paw.
- Record the baseline spontaneous activity and evoked responses of a WDR neuron to a series of mechanical or thermal stimuli.
- Administer **A-317491** either systemically (e.g., subcutaneously) or spinally (e.g., intrathecally).
- Record the neuronal activity at various time points after drug administration to assess the effect on spontaneous and evoked firing.

4. Data Analysis:

- Count the number of action potentials (spikes) during spontaneous and evoked activity before and after **A-317491** administration.
- Analyze the effect of **A-317491** on the frequency of spontaneous firing and the magnitude of evoked responses.
- Compare the effects in CCI animals to sham-operated controls.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters based on their experimental setup and objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

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